3, Hexahydro-2-oxo-, stereoisomer

Description

Significance of Lactam Scaffolds in Organic Synthesis and Stereochemical Control

Lactams, particularly cyclic amides like 2-piperidones, are privileged scaffolds in organic and medicinal chemistry. The β-lactam (a four-membered ring) is famously a core component of penicillin and other antibiotics. rsc.org The γ-lactam (a five-membered ring) is also a pivotal structural motif in many natural products and bioactive molecules with antibacterial, anticancer, and antiviral properties. rsc.org The six-membered δ-lactam, the 2-piperidone (B129406) ring, serves as a versatile intermediate in the synthesis of more complex molecules, including various alkaloids. uni-regensburg.de

The importance of lactam scaffolds extends to their role in controlling stereochemistry. The rigid ring structure and the presence of amide functionality allow for predictable chemical transformations. For instance, hydrogen bonding to the lactam group has been used as a control element in enantioselective reactions. acs.org The strained nature of smaller lactam rings, like β-lactams, facilitates ring-opening reactions that can be exploited to create a variety of medicinally active compounds in a stereoselective manner. nih.govresearchgate.net This ability to direct the spatial arrangement of atoms is critical, as the specific stereoisomer of a molecule can determine its efficacy and interaction with biological targets.

Academic Research Landscape of 3-Substituted 2-Piperidone Stereoisomers

The synthesis of stereochemically pure 3-substituted 2-piperidones is a significant challenge that has attracted considerable academic research. A primary goal is to develop methods that not only create the desired bond but also control the orientation of the new substituent relative to the existing ring structure.

One successful strategy involves the stereoselective desymmetrization of a precursor molecule. Researchers have used carbohydrate auxiliaries, such as N-galactosylation, to induce stereoselectivity. In this approach, starting from 2-pyridone, a nucleophilic addition of organometallic reagents occurs with high regio- and stereoselectivity. Subsequent alkylation at the 3-position allows for the synthesis of specific 3-substituted and 3,4-disubstituted piperidin-2-one derivatives. znaturforsch.com

Another area of intense research is the development of catalytic asymmetric methods. These methods use a small amount of a chiral catalyst to produce large quantities of an enantiomerically enriched product. For example, concise and highly diastereoselective syntheses of both cis- and trans-2-substituted 3-hydroxypiperidines have been developed, which can be precursors to the corresponding 2-piperidones. beilstein-journals.org An asymmetric total synthesis of a biologically active 3-hydroxy-2-piperidone alkaloid derivative has been achieved using a direct C-H oxidation reaction and a Baker's yeast reduction, highlighting the use of both chemical and biocatalytic methods. researchgate.net

The following table summarizes selected research findings in the synthesis of 3-substituted 2-piperidone derivatives, showcasing the variety of approaches and the high levels of stereocontrol achieved.

| Starting Material | Reaction Type | Key Reagents/Catalyst | Product | Diastereomeric/Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| N-galactosyl-pyridin-2-one | Nucleophilic Addition / Alkylation | Grignard reagents, Organocuprates | 3,4-dialkyl-piperidin-2-ones | High stereoselectivity | znaturforsch.com |

| N-Boc-piperidine | C-H Oxidation / Baker's Yeast Reduction | DDQ, Baker's yeast | (S)-1-benzyl-3-hydroxy-2-piperidone | Optically enriched | researchgate.net |

| N-substituted piperidine (B6355638) | Dual C(sp³)-H Oxidation | Not specified | 3-hydroxypiperidin-2-ones | Site-selective difunctionalization | researchgate.net |

| N-substituted tetrahydropyridines | One-pot Amine Oxidase/Ene Imine Reductase Cascade | Biocatalysts (AmOx/Ene-Reductase) | Stereo-defined 3-substituted piperidines | High stereoselectivity (e.g., 99% ee) | nih.gov |

Current Research Trends and Challenges in Hexahydro-2-oxo- Chemistry

Current research in the field is heavily focused on developing more efficient, sustainable, and highly selective synthetic methods. A significant trend is the integration of biocatalysis with traditional chemical synthesis to create chemo-enzymatic pathways. nih.gov Enzymes, such as carbonyl reductases and amine oxidases, operate under mild conditions and can exhibit exceptional stereoselectivity, which is often difficult to achieve with purely chemical methods. nih.govrsc.org For instance, a one-pot amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Despite these advances, several challenges remain. The synthesis of 3-substituted piperidines, and by extension 2-piperidones, with precise stereochemical control is often difficult, and the availability of suitable starting materials can be limited. nih.govacs.org Achieving high yields and selectivities for all possible stereoisomers of a given substituted piperidone is a formidable task. rsc.org For example, while chemical reduction methods exist, they can require harsh conditions or toxic reagents, and may yield mixtures of isomers or provide low yields for a specific desired stereoisomer. rsc.org

Future research will likely continue to explore novel catalytic systems, including organocatalysis and transition-metal catalysis, to improve the efficiency and selectivity of these transformations. rsc.orgacs.orgrsc.org The development of one-pot reactions and cascade sequences that build molecular complexity rapidly from simple precursors is also a major goal, aiming to make the synthesis of these valuable compounds more practical and scalable. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

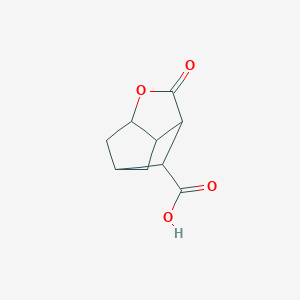

CAS No. |

5411-71-2 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid |

InChI |

InChI=1S/C9H10O4/c10-8(11)6-3-1-4-5(2-3)13-9(12)7(4)6/h3-7H,1-2H2,(H,10,11) |

InChI Key |

HAQPSNHNVBEWRO-UHFFFAOYSA-N |

SMILES |

C1C2CC3C1C(C2C(=O)O)C(=O)O3 |

Canonical SMILES |

C1C2CC3C1C(C2C(=O)O)C(=O)O3 |

Other CAS No. |

5078-80-8 5411-71-2 |

Origin of Product |

United States |

Stereoselective and Asymmetric Synthetic Methodologies for 3 Substituted Hexahydro 2 Oxo Derivatives

Strategies for Enantioselective and Diastereoselective Synthesis of 3-Substituted 2-Piperidones

The enantioselective and diastereoselective synthesis of 3-substituted 2-piperidones presents a significant challenge in modern organic synthesis. The development of methodologies that allow for precise control over the stereochemical outcome is paramount for accessing specific stereoisomers with desired biological activities. The following sections will delve into the primary strategies employed to achieve this goal, including the utilization of naturally occurring chiral molecules, the application of various forms of asymmetric catalysis, and the implementation of stereocontrolled cyclization reactions.

Chiral Pool Approaches for 3-Substituted 2-Piperidone (B129406) Stereoisomers

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. This approach leverages the inherent chirality of natural compounds such as amino acids, sugars, and terpenes to introduce stereocenters into the target molecule. acs.org The preservation of the original stereochemistry throughout the synthetic sequence is a key aspect of this methodology.

Table 1: Examples of Chiral Pool Synthesis of 3-Substituted 2-Piperidone Precursors

| Chiral Pool Source | Target Compound/Precursor | Key Steps | Overall Yield (%) | Stereochemical Outcome |

| L-Glutamic Acid | 3-(N-Boc amino) piperidine (B6355638) derivatives | Esterification, reduction, tosylation, amination | 44-55 | Enantiomerically pure |

| D-Phenylglycinol | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Condensation, alkylation | 91 | Single diastereomer |

Asymmetric Catalysis in 3-Substituted 2-Piperidone Construction

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high levels of enantioselectivity and catalytic efficiency. This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the construction of 3-substituted 2-piperidones, transition metal catalysis, organocatalysis, and biocatalysis have all been successfully employed.

Transition metal catalysis provides a versatile platform for the asymmetric synthesis of piperidones and their precursors. Rhodium, palladium, and nickel complexes are among the most effective catalysts for these transformations.

A rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of 3-substituted tetrahydropyridines, which are valuable precursors to 3-substituted piperidines. acs.orgsnnu.edu.cnorganic-chemistry.orgnih.gov This method utilizes a cross-coupling approach between pyridine- and sp2-hybridized boronic acids. snnu.edu.cnnih.gov The key step involves a Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. acs.orgsnnu.edu.cnnih.gov This three-step process, which includes partial reduction of pyridine (B92270), Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov

Palladium catalysis has also been instrumental in the synthesis of chiral δ-lactams. An enantioselective relay Heck arylation of enelactams has been reported to produce α,β-unsaturated δ-lactams in high yields and excellent enantioselectivities. nih.gov This oxidative relay Heck strategy allows for the monoarylation of cyclic systems. nih.gov Furthermore, palladium-catalyzed intramolecular amination of both sp2 and sp3 C-H bonds has been developed for the synthesis of a range of β-, γ-, and δ-lactams. researchgate.net

A nickel-catalyzed reductive coupling of Csp2-hybridized organohalides and 3-chloro-δ-lactams has been described as a method to access a wide range of chiral 3-substituted δ-lactams. nih.gov These products serve as versatile precursors for enantioenriched 3-substituted piperidines. nih.gov

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of 3-Substituted 2-Piperidone Precursors

| Metal Catalyst | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Rhodium | Asymmetric Reductive Heck | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate | 3-Aryl tetrahydropyridines | High | Excellent |

| Palladium | Relay Heck Arylation | Enelactams, Arylboronic acids | α,β-Unsaturated δ-lactams | High | >99:1 er |

| Nickel | Reductive Coupling | Csp2-organohalides, 3-chloro-δ-lactams | 3-Substituted δ-lactams | - | - |

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. These metal-free catalysts offer several advantages, including stability, low toxicity, and ready availability. For the synthesis of stereodefined 2-piperidones, various organocatalytic strategies have been developed.

A notable example is the use of a quinine-derived squaramide to catalyze a triple-domino Michael/aza-Henry/cyclization reaction. This one-pot multicomponent reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines affords highly functionalized tetrahydropyridines bearing three contiguous stereogenic centers with good yields and excellent enantiomeric excesses. These tetrahydropyridines can be further transformed into 3-substituted piperidones.

Chiral phosphoric acids have also been employed as catalysts in the asymmetric [4 + 2] cyclization of azadienes with azlactones to access chiral 3-amino-δ-lactam derivatives. acs.org This method demonstrates broad substrate scope and functional group tolerance, providing the desired products in high yields (up to 97%) and with high enantiomeric ratios (up to 98:2 er). acs.org

Furthermore, (L)-proline has been shown to catalyze the efficient synthesis of 3-substituted 2,6-diarylpiperidin-4-ones through a Mannich reaction. arkat-usa.orgresearchgate.net While this particular reaction did not show enantioselectivity under the studied conditions, the use of proline significantly increased the yields compared to traditional methods. arkat-usa.org This highlights the potential of proline and its derivatives in the construction of the piperidone core.

Table 3: Organocatalytic Asymmetric Synthesis of 3-Substituted 2-Piperidone Precursors

| Organocatalyst | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Quinine-derived squaramide | Michael/aza-Henry/cyclization | 1,3-dicarbonyls, β-nitroolefins, aldimines | Tetrahydropyridines | Good | Excellent |

| Chiral Phosphoric Acid | [4 + 2] Cyclization | Azadienes, Azlactones | 3-Amino-δ-lactams | up to 97 | up to 98:2 er |

| (L)-Proline | Mannich Reaction | Ketones, Aldehydes, Ammonia (B1221849) | 3-Substituted 2,6-diarylpiperidin-4-ones | Enhanced yields | Not enantioselective |

Biocatalysis utilizes enzymes as catalysts to perform chemical transformations with high selectivity and under mild reaction conditions. Lipases and engineered proteins are commonly employed in the synthesis of enantioenriched 2-piperidone systems.

A chemo-enzymatic approach has been developed for the synthesis of enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.com This method involves a selective transition-metal-free dual C-H oxidation of piperidines, followed by an enzymatic resolution of the resulting alkoxyamino-2-piperidones using Candida antarctica lipase (B570770) B (CAL-B). mdpi.com This lipase is widely used due to its catalytic promiscuity. mdpi.com The enzymatic resolution step provides the target compounds in high enantiomeric excess. mdpi.com

Engineered myoglobin (B1173299) variants have been shown to be effective biocatalysts for the asymmetric synthesis of β-, γ-, and δ-lactams through intramolecular C-H amidation of dioxazolone reagents. escholarship.orgescholarship.orgdigitellinc.com This strategy allows for the stereoselective construction of the lactam ring with high yields and enantioselectivities. escholarship.org The myoglobin-based biocatalyst was shown to be tolerant to substitutions on the aryl ring of the substrate, producing δ-lactams in 45-93% yields and with high enantiomeric excesses (90-99% ee). escholarship.org

Table 4: Biocatalytic Strategies for the Synthesis of Enantioenriched 2-Piperidones

| Biocatalyst | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) |

| Candida antarctica lipase B (CAL-B) | Enzymatic Resolution | Racemic trans-3-alkoxyamino-4-oxy-2-piperidones | Enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones | - | High |

| Engineered Myoglobin | Intramolecular C-H Amidation | Dioxazolones | δ-Lactams | 45-93 | 90-99 |

Cyclization Reactions for Stereocontrolled Formation of Hexahydro-2-oxo- Rings

Stereocontrolled cyclization reactions are fundamental to the construction of the 2-piperidone ring with defined stereochemistry at the C3 position and other stereocenters. These reactions often involve the formation of one or more C-C or C-N bonds in a single step, with the stereochemical outcome being controlled by the substrate, reagents, or catalyst.

A diastereoselective synthesis of 2,3,6-trisubstituted piperidines, which can be oxidized to the corresponding piperidones, has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry between the C2 and C3 positions was controlled by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov

Visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov This atom-economical method allows for the formation of the piperidine ring with good to excellent diastereoselectivity, depending on the substitution pattern of the starting diene. nih.gov

A diastereoselective synthesis of 3-alkylindoloquinolizine derivatives has been reported, which involves a regiospecific oxidative cyclization of enantiopure 3-alkyl-substituted piperidines. researchgate.net This strategy highlights the use of a pre-existing stereocenter to control the formation of new stereocenters during the cyclization process.

Palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones provides a modular and stereocontrolled route to highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov This skeletal remodeling proceeds with exclusive acyl C-O bond cleavage and stereoretentive ring-opening aminolysis. nih.gov

Table 5: Examples of Stereocontrolled Cyclization Reactions for 2-Piperidone Synthesis

| Reaction Type | Key Features | Stereochemical Control |

| Nitro-Mannich/Ring-Closure Condensation | Construction of 2,3,6-trisubstituted piperidine ring | Kinetic or thermodynamic control of C2-C3 stereochemistry |

| Visible-Light-Driven Silylative Cyclization | Radical cyclization of aza-1,6-dienes | Substrate-controlled diastereoselectivity |

| Regiospecific Oxidative Cyclization | Cyclization of enantiopure 3-alkylpiperidines | Diastereoselective formation of new rings |

| Palladium-Catalyzed Deconstructive Amination | Skeletal remodeling of bridged lactam-lactones | Stereoretentive ring-opening aminolysis |

Ring-Closing Metathesis in Piperidone Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of unsaturated rings, including the nitrogen-containing heterocycles that form the core of 2-piperidones. wikipedia.org This metal-catalyzed reaction typically involves the intramolecular metathesis of a diene, leading to the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The synthetic utility of RCM is notable in its ability to form rings of various sizes, from 5 to 30 members, and its tolerance for a broad range of functional groups, which simplifies the synthesis of complex, polycyclic, and heterocyclic structures. wikipedia.org

In the context of piperidine synthesis, RCM provides a strategic approach to forge the six-membered ring. For instance, a general method for the asymmetric synthesis of trans-4-substituted 3-amino-piperidines utilizes RCM as the key ring-forming step. acs.org The synthesis begins with a readily available protected amino acid, D-serine, to control the absolute stereochemistry. acs.org A diene intermediate is prepared and subsequently subjected to RCM to construct the piperidine ring, followed by a stereoselective reduction to establish the final relative stereochemistry. acs.org This strategy represents a robust method for creating asymmetrically substituted piperidines. acs.org While this example leads to a piperidine, the underlying principle of using RCM to form the six-membered nitrogen heterocycle is directly applicable to the synthesis of unsaturated precursors to 2-piperidones.

The choice of catalyst is crucial for the success of RCM reactions, with ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, being widely employed. orgsyn.org These catalysts offer a balance of reactivity and stability, though challenges such as catalyst poisoning, the formation of dimeric byproducts, and the need for dilute reaction conditions can arise, particularly in large-scale applications. drughunter.com

Table 1: Selected Applications of RCM in Heterocycle Synthesis

| Target Ring System | Key Features of RCM Step | Catalyst Type | Reference |

|---|---|---|---|

| Substituted Piperidines | Asymmetric synthesis from D-serine | Not specified | acs.org |

| 12-membered Cyclophane | Late-stage macrocyclization | 2nd Generation Grubbs | wikipedia.org |

| 7-membered ring of Balanol | Formation of a key intermediate | Ruthenium indenylidene complex | wikipedia.org |

Intramolecular Amination and Amidocyclization Reactions

Intramolecular amination and amidocyclization reactions represent another cornerstone in the synthesis of 2-piperidone derivatives. These methods involve the formation of a carbon-nitrogen bond to close the six-membered ring. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amidation, are particularly suitable for constructing piperidone systems, including those fused to other rings. researchgate.net This approach allows for the cyclization of precursors that can accommodate various functional groups. researchgate.net

Copper-catalyzed intramolecular C-H amination has also been developed for the synthesis of piperidines. figshare.com This method utilizes N-halide amides as precursors and proceeds via a copper-nitrenoid intermediate. Mechanistic studies, including the isolation of a key fluorinated copper(II) complex, have provided insight into the reaction pathway. figshare.com The nature of the ligand on the copper catalyst and the halide on the amide precursor have been shown to be critical factors influencing the efficiency of the cyclization. figshare.com

Stereocontrolled Functionalization of Pre-formed 2-Piperidone Scaffolds

An alternative and widely used strategy involves the modification of an already-formed 2-piperidone ring. This approach allows for the introduction of substituents at specific positions with a high degree of stereocontrol.

Stereoselective Alkylation and Substitution Reactions at the 3-Position of 2-Piperidones

The carbon atom at the 3-position of the 2-piperidone ring, being adjacent to the carbonyl group, can be deprotonated to form an enolate. This enolate can then react with various electrophiles to introduce substituents in a stereoselective manner. The stereochemical outcome of these alkylation reactions is influenced by a subtle balance between steric hindrance and the conformational constraints of the piperidone ring. benjamin-bouvier.fr

For example, the stereoselective introduction of alkyl groups at the 3-position can be achieved by reacting amide enolates of N-chiral auxiliary-substituted 2-piperidones with electrophiles. researchgate.net The use of a chiral auxiliary, such as a galactose-derived moiety, can direct the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity. researchgate.net Computational studies on the related 2-oxopiperazine system have shown that the exo attack of an electrophile is generally favored over the endo attack, leading to a high degree of stereoselectivity. benjamin-bouvier.fr These studies highlight the importance of the ring conformation and non-covalent interactions in determining the facial selectivity of the alkylation. benjamin-bouvier.fr

Another powerful method for introducing substituents at the 3-position is through rhodium-catalyzed asymmetric carbometalation. This approach allows for the cross-coupling of pyridine derivatives with aryl, heteroaryl, or vinyl boronic acids to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org These intermediates can then be readily converted to the corresponding 3-substituted piperidines. acs.org

Stereodivergent Synthetic Routes to cis- and trans-Diastereomers of Substituted Piperidones

The ability to selectively synthesize both cis and trans diastereomers of a substituted piperidone from a common precursor is a significant challenge in stereocontrolled synthesis. One effective strategy involves a palladium-catalyzed C(sp³)–H arylation of piperidine derivatives. By using an aminoquinoline directing group at the 3-position, arylation can be directed to the C-4 position with high regio- and stereoselectivity, predominantly yielding the cis-3,4-disubstituted product. acs.org

Crucially, the less-favored trans-diastereomer can be accessed through epimerization of the cis product. acs.org Treatment of the cis-isomer with a suitable base, such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can invert the stereocenter at the 3-position, providing access to the trans product in high yield. acs.org This C-H functionalization and subsequent epimerization sequence provides a divergent route to both diastereomers, which is highly valuable for building libraries of stereochemically diverse molecules for applications such as drug discovery. acs.org

Table 2: Stereoselective Functionalization of Piperidine Scaffolds

| Reaction Type | Position(s) Functionalized | Key Stereocontrol Element | Diastereomeric Outcome | Reference |

|---|---|---|---|---|

| Enolate Alkylation | C-3 | N-galactosyl chiral auxiliary | High diastereoselectivity | researchgate.net |

| Rh-catalyzed Carbometalation | C-3 | Chiral Rh-catalyst | Excellent enantioselectivity | acs.org |

| Pd-catalyzed C-H Arylation | C-4 (directed by C-3) | Aminoquinoline directing group | Predominantly cis | acs.org |

Multi-component Reactions and Cascade Sequences for Stereoselective Piperidinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex molecular scaffolds like piperidones. researchgate.netmdpi.com These reactions, often proceeding through a domino or cascade sequence, can rapidly generate structural and stereochemical diversity. nih.gov

A four-component reaction has been developed for the stereoselective synthesis of novel piperidinone-containing pyridinium (B92312) salts bearing three stereogenic centers. hse.ru This reaction proceeds through a Michael-Mannich-cyclization cascade, where an ylide generated in situ undergoes Michael addition, followed by a Mannich reaction with an aldehyde and ammonia (from ammonium (B1175870) acetate), and subsequent cyclization to form the highly substituted piperidinone ring as a single diastereomer. hse.ru

Similarly, other MCRs have been designed to construct piperidone scaffolds through sequences involving Diels-Alder reactions. researchgate.net These strategies can generate polysubstituted piperidines with significant molecular complexity in a single step. The development of solvent-free cascade reactions further enhances the environmental credentials of these methods, offering high yields and operational simplicity. rsc.org By carefully choosing the starting materials and reaction conditions, it is possible to control the regioselectivity of these cascade processes to favor the formation of specific isomers. rsc.org

Stereochemical Characterization and Analytical Separation of 3 Substituted Hexahydro 2 Oxo Stereoisomers

Advanced Spectroscopic Techniques for Stereoisomer Elucidation

Spectroscopic methods are indispensable tools for elucidating the intricate stereochemistry of 3-substituted hexahydro-2-oxo- derivatives. These techniques provide detailed information about the connectivity and spatial orientation of atoms within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Configuration Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative and, in some cases, the absolute configuration of stereoisomers. thieme-connect.de By analyzing the chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effects or NOEs), chemists can deduce the spatial relationships between different atoms in a molecule. researchgate.net

For instance, the relative configuration of stereocenters can often be established by analyzing the magnitude of proton-proton (¹H-¹H) coupling constants, which are dependent on the dihedral angle between the coupled protons. researchgate.net Furthermore, two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal protons that are close in space, providing crucial information for assigning the relative stereochemistry. researchgate.net

The assignment of absolute configuration using NMR often involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (MTPA). researchgate.net These agents react with the analyte to form diastereomeric derivatives, which exhibit distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) between the diastereomers, the absolute configuration of the original molecule can be determined. scholaris.cahebmu.edu.cn For example, the ¹H NMR chemical shift of a methoxyl group in a 3,3'-disubstituted-MeO-BIPHEP derivative, when complexed with (-)-dibenzoyltartaric acid, can be used to assign its absolute configuration. scholaris.ca Computational methods are also increasingly used in conjunction with NMR data to predict and confirm stereochemical assignments. researchgate.net

Interactive Table: NMR Data for Stereoisomer Elucidation

| Compound Class | NMR Technique | Key Parameters | Application |

| 3,3'-disubstituted-MeO-BIPHEP derivatives | ¹H NMR with Chiral Derivatizing Agent ((-)-DBTA) | Chemical shift of methoxyl group | Determination of absolute configuration scholaris.ca |

| Chiral N-(2-hydroxylalkyl)acrylamides | ¹H NMR with Chiral Derivatizing Agent (MTPA) | Analysis of MTPA esters | Determination of absolute configuration researchgate.net |

| General Organic Compounds | 2D NMR (NOESY) | Nuclear Overhauser Effects (NOEs) | Assignment of relative configuration researchgate.net |

| General Organic Compounds | ¹H NMR | Scalar (J) couplings | Assignment of relative configuration of neighboring stereocenters researchgate.net |

| Dibenzoazepine and benzodiazepine (B76468) derivatives | ¹H and ¹⁹F NMR | Through-space spin-spin couplings (TSCs) | Elucidation of conformational properties nih.gov |

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. grafiati.comresearchgate.net This technique involves diffracting X-rays through a crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. iucr.org

The determination of absolute configuration using X-ray crystallography often relies on the anomalous dispersion effect of heavy atoms present in the molecule or in a derivative. researchgate.net However, modern techniques can often determine the absolute configuration of light-atom molecules without the need for a heavy atom. chem-soc.si The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. A value close to zero for an enantiopure compound confirms the assignment. researchgate.netchem-soc.si For example, the relative stereochemistry of an acetate (B1210297) of a key intermediate in the synthesis of certain tetrahydronaphthalene derivatives was established by X-ray crystallography. grafiati.com

Interactive Table: X-ray Crystallography Data for Stereoisomer Determination

| Compound/Intermediate | Key Finding | Significance |

| Acetate of r-1-hydroxy-2,t-bromo-4,c-methyl-1,2,3,4-tetrahydronaphthalene | Established relative stereochemistry | Confirmed the spatial arrangement of substituents in a key synthetic intermediate. grafiati.com |

| (3S)-configured 2-benzazepinone 8 | Determined the configuration of the new stereogenic center | Provided the basis for proposing a mechanism for the transformation. researchgate.net |

| (E)-2 enantiomer | Determined absolute stereostructure through defunctionalization of a precursor of known stereostructure | Demonstrated a reverse method for assigning absolute configuration when direct functionalization is not possible. researchgate.net |

Chiral Chromatographic Methods for Enantiomeric Resolution

Chromatographic techniques are paramount for the separation of enantiomers, a process known as chiral resolution. These methods exploit the differential interactions between the enantiomers and a chiral environment to achieve separation. chiralpedia.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation of enantiomers. chiralpedia.com The key to chiral HPLC is the use of a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. chiralpedia.com Enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. chiralpedia.com

A variety of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose, being particularly common and effective for a broad range of compounds. researchgate.netnih.gov Other types of CSPs include those based on cyclodextrins, macrocyclic glycopeptides, and π-complex selectors. doi.orgresearchgate.net The choice of CSP and mobile phase composition is crucial for achieving optimal separation. dntb.gov.ua For instance, the enantiomers of a series of hexahydroquinoline (HHQ) derivatives were successfully separated using liquid chromatography on carbohydrate-based CSPs. doi.org Supercritical fluid chromatography (SFC), which uses supercritical CO2 as the mobile phase, is another powerful technique for chiral separations and is often used in conjunction with CSPs. doi.orgresearchgate.net

Interactive Table: HPLC Methods for Enantiomeric Resolution

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase/Mode | Key Finding |

| Hexahydroquinoline (HHQ) derivatives | Carbohydrate-based CSPs | Normal-phase, Reversed-phase, SFC | Successful enantioseparation demonstrated. doi.orgresearchgate.net |

| 3,4-dihydropyrimidin-2(1H)-ones and -thiones | Chiralcel®OD-H (cellulose tris(3, 5-dimethylphenylcarbamate)) | Normal-phase | Optimal baseline separation achieved. researchgate.net |

| Wieland-Miescher ketone and derivatives | Carboxymethyl-derivatized β-cyclodextrin | Not specified | Baseline enantioseparation of all examined compounds. researchgate.net |

| Acalabrutinib | Immobilized amylose-based CSP | Methyl tert-butyl ether/ethanol/ethylenediamine | Resolution (Rs) between enantiomers was more than 2.5. nih.gov |

| 1,4-Dihydropyridine-based hexahydroquinoline derivatives | Chiralpak IC (immobilized polysaccharide-based) | Normal phase, nonstandard mobile phase, reversed phase | Complete enantiomeric separation for most compounds. dntb.gov.ua |

Capillary Electrophoresis for Chiral Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be readily adapted for chiral separations. nih.govroutledge.com In chiral CE, a chiral selector is added to the background electrolyte. chromatographyonline.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. chromatographyonline.com

Commonly used chiral selectors in CE include cyclodextrins, macrocyclic antibiotics (like vancomycin), proteins, and chiral ion-pairing reagents. chromatographyonline.comnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. mdpi.com A CE method was developed for the chiral analysis of various hydroxy acids using vancomycin (B549263) as the chiral selector, achieving high resolution. nih.gov

Interactive Table: Capillary Electrophoresis for Chiral Separations

| Analyte Class | Chiral Selector | Key Methodological Aspect | Outcome |

| Aliphatic and aromatic hydroxy acids | Vancomycin | Modified partial filling-counter current method with indirect UV detection | High-resolution separation of enantiomers and stereoisomers. nih.gov |

| Proline and hydroxyproline (B1673980) stereoisomers | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Derivatization with a chiral reagent and LED-induced fluorescence detection | Separation accomplished in less than 10 minutes. mdpi.com |

| Pharmaceutical basic compounds | Sulphated cyclodextrins | Strategic approach to method development | Effective for chiral separations. chromatographyonline.com |

| General enantiomers | Cyclodextrins | Addition to the background electrolyte | Frequently used due to commercial availability and UV-transparency. chromatographyonline.com |

Methodologies for Preparative Scale Enantiomer Isolation

While analytical techniques are used to determine the enantiomeric composition of a sample, preparative scale methods are required to isolate larger quantities of pure enantiomers for further study. mdpi.com Preparative chiral HPLC and SFC are the most common techniques for this purpose. mdpi.com These methods are essentially scaled-up versions of their analytical counterparts, using larger columns and higher flow rates to process more material.

The goal of preparative separation is to obtain the desired enantiomer with high purity and in sufficient quantity. mdpi.com Method development for preparative separations often involves screening different CSPs and mobile phases at the analytical scale to find the optimal conditions before scaling up. lcms.cz In some cases, coupling achiral and chiral columns can be an effective strategy to remove impurities and isolate pure enantiomers in a single step. americanpharmaceuticalreview.com Crystallization-based methods, such as diastereomeric crystallization, can also be used for preparative chiral resolution. chiralpedia.com

Interactive Table: Preparative Scale Enantiomer Isolation

| Technique | Key Strategy | Application Example | Outcome |

| Preparative SFC | Use of amylose- and cellulose-based CSPs | Separation of 3-carboxamido-5-aryl isoxazole (B147169) derivatives | Enantiomeric purity higher than 98%. mdpi.com |

| Preparative SFC | Tandem columns of different selectivity | Separation of β-cypermethrin stereoisomers | Isolation of four enantiopure stereoisomers. mdpi.com |

| Counter-Current Chromatography (CCC) | Use of hydroxyethyl-β-cyclodextrin as chiral selector | Enantioseparation of 2-(4-hydroxyphenyl)propionic acid | Purities of both enantiomers were over 99.5%. mdpi.com |

| Coupled Achiral-Chiral SFC | Coupling an achiral column with a chiral column | Separation of chlormezanone (B1668783) with a chrysin (B1683763) impurity | Baseline resolution of both enantiomers from the impurity. americanpharmaceuticalreview.com |

Mechanistic Investigations of Reactions Involving 3 Substituted 2 Piperidone Formation and Transformation

Elucidation of Reaction Pathways and Transition States in Stereoselective Syntheses

The stereoselective synthesis of 3-substituted 2-piperidones and related piperidine (B6355638) systems is governed by the subtle energetic differences between various transition states. The stereochemical outcome of these reactions is often dictated by the specific reagents, catalysts, and protecting groups employed, which influence the preferred reaction pathway.

A key strategy for achieving stereocontrol is the use of chiral auxiliaries. For instance, N-galactosyl-2-piperidones have been used to induce high stereoselectivity in the introduction of substituents at the 3-position. The bulky N-galactosyl group effectively shields one face of the piperidone enolate, directing the attack of electrophiles to the opposite, less hindered si-side. znaturforsch.com This stereodifferentiation is effective in both alkylation and aldol (B89426) reactions. znaturforsch.com In certain aldol reactions using this system, the formation of only one out of four possible diastereomers has been observed. znaturforsch.com

The nature of the enolate counter-ion also plays a critical role. While lithium enolates can be too weakly nucleophilic for certain reactions, the corresponding potassium enolates, formed using reagents like potassium hexamethyldisilazane (B44280) (KHMDS), exhibit enhanced nucleophilicity and can participate in desired transformations like aldol additions. znaturforsch.com However, the weaker coordinating ability of the potassium ion can lead to lower stereodifferentiation compared to more organized, six-membered ring transition states often invoked in lithium-mediated reactions. znaturforsch.com For example, attempts to utilize a Zimmerman-Traxler transition state with a lithium-coordinated amide enolate proved challenging due to the strain and low nucleophilicity. znaturforsch.com

In other related systems, such as the synthesis of trans-2,3-disubstituted piperidines, a chairlike transition state involving a nonchelated E-enolate has been proposed to explain the high level of stereoselectivity. researchgate.net The conformation of this enolate is controlled by the orientation of the substituent and steric factors, favoring one rotameric form. researchgate.net Chemo-enzymatic methods have also emerged as powerful tools. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemistry. nih.govacs.org

The following table summarizes key findings related to transition states in stereoselective syntheses.

| Reaction Type | Key Mechanistic Feature | Stereochemical Outcome | Reference(s) |

| Alkylation/Aldol of N-galactosyl-2-piperidones | Shielding effect of the N-galactosyl auxiliary | Preferential attack from the si-side | znaturforsch.com |

| Aldol reaction of piperidinone enolates | Use of KHMDS to form a more nucleophilic potassium enolate | Formation of cis-diastereomers, but with moderate stereodifferentiation | znaturforsch.com |

| Cyclization to trans-2,3-disubstituted piperidines | Postulated chairlike transition state with a nonchelated E-enolate | High diastereoselectivity for the trans product | researchgate.net |

| Chemo-enzymatic dearomatization | Stereoselective one-pot amine oxidase/ene imine reductase cascade | Access to stereo-defined 3- and 3,4-substituted piperidines | nih.govacs.org |

Ring Transformation Mechanisms Pertinent to Hexahydro-2-oxo- Systems

The piperidone ring is not static and can undergo a variety of transformations, including ring-opening, ring-contraction, and ring-enlargement reactions. These transformations are often triggered by nucleophilic or electrophilic attack and can lead to the formation of diverse heterocyclic structures.

Nucleophilic attack is a common trigger for ring transformations. 2H-Pyran-2-ones, which share structural similarities with unsaturated piperidones, are susceptible to nucleophilic attack at positions C-2, C-4, and C-6. clockss.org These reactions typically result in ring opening, followed by rearrangement to form new heterocyclic or carbocyclic systems. clockss.org Similarly, nucleophilic substitution at the C3 position of piperidines can sometimes lead to ring contraction, forming substituted pyrrolidines through an intermediate aziridine (B145994) species. youtube.com Conversely, the reverse reaction, a ring enlargement, can occur when activated hydroxyethyl (B10761427) pyrrolidines are treated with nucleophiles to yield 3-substituted piperidines. youtube.com

Ring-opening can also be induced by peracids. For example, hexahydro-2H-isoxazolo[2,3-a]pyridines, which are fused 6/5 ring systems, undergo ring opening upon oxidation with peracids to yield cyclic aldonitrones. researchgate.net These transformations provide access to new classes of reactive intermediates for further synthetic applications. researchgate.net

Base-mediated reactions can also facilitate complex ring transformations. A notable example is a reductive cyclization of a 4-nitrophenylcyclohexanone, where a base-mediated process leads to the formation of a hexahydro-2,6-methano-1-benzazocine ring system. acs.org The proposed mechanism involves an initial enolate-nitrophenyl coupling, followed by a potential Grob-type fragmentation and subsequent reduction-cyclization cascade to form the bridged benzazocine structure. acs.org

| Starting System | Reagent/Condition | Transformation | Resulting System | Reference(s) |

| 2H-Pyran-2-one | Nitrogen/Carbon nucleophiles | Nucleophilic attack, ring-opening, rearrangement | New heterocycles/carbocycles | clockss.org |

| 3-Substituted Piperidine | Nucleophilic substitution conditions | Ring contraction via aziridine intermediate | Substituted Pyrrolidine | youtube.com |

| Hexahydro-2H-isoxazolo[2,3-a]pyridine | Peracid | Oxidative ring-opening | Cyclic Aldonitrone | researchgate.net |

| 4-Nitrophenylcyclohexanone | Base, heat | Reductive cyclization / rearrangement | Hexahydro-2,6-methano-1-benzazocine | acs.org |

Computational and Theoretical Studies of 3 Substituted Hexahydro 2 Oxo Stereoisomers

Conformational Analysis of 2-Piperidone (B129406) Ring Systems and Substituents

The 2-piperidone ring, a six-membered lactam, is not planar and can adopt various non-planar conformations. The most stable conformations are typically slight variations of the chair and boat forms, with the half-chair or a slightly twisted half-chair conformation being frequently observed. semanticscholar.orgmdpi.com X-ray crystallography and theoretical calculations have shown that the piperidone ring in compounds like 3-chloro-2-piperidone and 3-(4′-substituted phenylsulfonyl)-1-methyl-2-piperidones exists in a slightly twisted half-chair conformation. semanticscholar.orgmdpi.com The specific conformation adopted is influenced by the nature and position of substituents on the ring.

Influence of Substituents on Ring Pucker and Flexibility

The puckering of the ring can be quantified using Cremer-Pople puckering coordinates, which provide a detailed description of the ring's shape. researchgate.net These analyses have revealed that ring conformations can be categorized into a limited number of clusters based on their canonical forms. researchgate.net The presence of substituents can restrict pseudorotations and other puckering motions, thereby influencing the conformational landscape. researchgate.net For example, in N-acylpiperidines with a 2-substituent, a pseudoallylic strain can dictate an axial orientation for the substituent. nih.gov In contrast, N-substituted 4-piperidinone without significant steric hindrance typically adopts a stable chair conformation. nih.gov However, the introduction of an sp2-hybridized carbon atom adjacent to the nitrogen can distort the ring towards a half-chair conformation. nih.gov

The conformational flexibility of the piperidine (B6355638) ring is also evident in cases where dual conformations, such as chair and twisted boat, are observed in the crystal structure of a single compound. researchgate.net This highlights the subtle energy differences that can exist between different ring conformations.

Intramolecular Interactions and Hydrogen Bonding Affecting Conformation

In the gas phase, molecules can adopt conformations that allow for favorable intramolecular interactions, which may differ from the conformations observed in the condensed phase where intermolecular forces are also at play. rsc.org For example, in certain 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, an intramolecular hydrogen bond between the carbonyl oxygen and a proton on the phenyl group can occur in the axial conformer. mdpi.com This interaction can influence the relative stability of the axial versus the equatorial conformer.

Furthermore, C-H···O and C-H···π interactions have been observed to stabilize the crystal packing of these molecules. semanticscholar.org In some cases, attractive interactions between fluorine atoms and hydrogen atoms on the piperidine ring can lead to a twisted amide bond. researchgate.net The presence of a three-center C-F···H-N intramolecular hydrogen bond has been identified in 2,6-bis(2,6-difluorophenyl)piperidine systems, which restricts the rotation of the aryl substituents. acs.org

The interplay of these intramolecular forces can lead to a "conformational locking" effect, where a specific conformer is significantly stabilized. rsc.org This is particularly evident in molecules with multiple stereocenters where a single dominant conformer may be observed. rsc.org

Quantum Chemical Calculations for Stereoselectivity Prediction in Synthetic Reactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for predicting the stereochemical outcome of synthetic reactions involving 2-piperidone derivatives. nih.govnih.govrsc.org By calculating the energies of transition states and intermediates for different reaction pathways, researchers can determine the most likely stereoisomeric product. nih.gov

These calculations can rationalize the observed regio- and stereoselectivity in reactions such as the [2+2] photodimerization of 2-alkoxy-2-oxo-2H-1,2-benzoxaphosphorines, where the formation of a specific head-to-tail dimer is favored. mdpi.com The stability of the diradical or dipolar intermediates, as determined by charge delocalization and NBO analysis, can explain the preferred reaction pathway. mdpi.com

In the context of alkylation reactions on piperidine rings, conformational analysis combined with calculations of the Highest Occupied Molecular Orbital (HOMO) can predict the stereoselectivity. wuxiapptec.com By identifying the dominant low-energy conformation of the substrate and the subsequent enolate intermediate, the direction of electrophilic attack can be accurately predicted. wuxiapptec.com For instance, in the alkylation of (2R,4S)-dimethyl 2-methylpiperidine-1,4-dicarboxylate, the bulky substituent on the enolate intermediate blocks one face, leading to a highly stereoselective reaction. wuxiapptec.com

DFT calculations are also employed to determine the relative stereochemistry of complex natural products containing the piperidine motif by comparing calculated and experimental NMR chemical shifts and coupling constants. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes of Substituted Piperidones

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of substituted piperidones, complementing the static information obtained from quantum chemical calculations and experimental methods. nih.govresearchgate.net MD simulations track the movement of atoms over time, allowing for the exploration of different conformations and the transitions between them. researchgate.net

These simulations are particularly useful for understanding the flexibility of the piperidone ring and its substituents. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the energetic barriers between them. Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration can be calculated to quantify the stability and flexibility of different regions of the molecule. arabjchem.org

Role of 3 Substituted 2 Piperidones As Chiral Building Blocks in Complex Organic Synthesis

Scaffold Design and Chemical Diversity Generation Utilizing the 2-Piperidone (B129406) Moiety

The 2-piperidone moiety is a foundational scaffold for generating chemical diversity, a key goal in drug discovery. researchgate.netacs.org Its rigid, yet modifiable, structure allows for the controlled introduction of various functional groups and stereocenters, enabling the exploration of three-dimensional chemical space. rsc.org Medicinal chemists have found that N-containing heterocycles like 2-piperidones and their derived piperidines are among the most prevalent core structures in pharmaceuticals. researchgate.net The strategic design of scaffolds based on this ring system allows for the creation of libraries of novel compounds with potential therapeutic applications. rsc.orgnih.gov

A key strategy in scaffold design involves using the 2-piperidone as a template and introducing substituents to modulate physicochemical and biological properties. thieme-connect.com For instance, a highly regio- and diastereo-selective tandem nitrone formation followed by an intramolecular cycloaddition starting from an α-functionalised piperidinone can generate a complex sp³-rich heterocyclic scaffold in just a few steps. rsc.org This approach allows for the rapid construction of architecturally complex molecules from simpler starting materials. rsc.org Another approach involves the modification of existing complex molecules; for example, the alkaloid cytisine (B100878) can be degraded to produce a highly functionalized, enantiomerically pure cis-3,5-disubstituted piperidine (B6355638) core, which serves as a scaffold for library generation. researchgate.net

The generation of diversity can be achieved through various synthetic maneuvers on the piperidone core. This includes modifying the ring size, such as expanding the C-ring piperidine to a seven-membered ring, or replacing parts of a fused ring system, like substituting an indole (B1671886) with a benzofuran. acs.org Such modifications, inspired by natural products like evodiamine, lead to the discovery of new scaffolds with potent biological activities. acs.org

Table 1: Strategies for Scaffold Design and Diversity Generation from Piperidones

| Strategy | Description | Key Intermediate/Starting Material | Resulting Scaffold Type |

|---|---|---|---|

| Tandem Cycloaddition | A tandem condensation/intramolecular nitrone–alkene [3+2] cycloaddition reaction. rsc.org | α-Functionalised Piperidinone | sp³-rich, polycyclic isoxazolidine-fused piperidone. rsc.org |

| Natural Product Degradation | C-N bond cleavage of a complex alkaloid to yield a functionalized piperidine core. researchgate.net | (-)-Cytisine | Enantiomerically pure cis-3,5-disubstituted piperidine. researchgate.net |

| Natural Product Inspired Modification | Alteration of ring sizes and heteroatoms within a known natural product scaffold. acs.org | Evodiamine | Varied heterocyclic systems (e.g., seven-membered rings, furan/thiophene substitutions). acs.org |

| Multi-component Reactions | Aza-Michael synthesis using divinyl ketones to prepare substituted 4-piperidones. acs.org | Divinyl Ketones | 2-Substituted-4-piperidones. acs.org |

Stereodefined Intermediates for the Synthesis of Complex Heterocycles

Chiral 3-substituted 2-piperidones are exceptionally versatile stereodefined intermediates for the enantioselective synthesis of a wide range of complex nitrogen-containing heterocycles. researchgate.netnih.gov The inherent chirality and functional handles of these building blocks allow for the precise and predictable installation of additional stereocenters. acs.orgnih.gov This stereocontrol is crucial in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a specific stereoisomer.

One powerful application is the use of an enantiopure 2-piperidone, prepared via methods like bakers' yeast reduction, as a chiral building block for 3-piperidinol alkaloids. acs.org This single intermediate can be converted into all four diastereomers of a 2,6-disubstituted 3-piperidinol through a sequence involving homologation and stereocontrolled reduction. acs.org This versatility has been demonstrated in the total synthesis of several alkaloids, including (+)-prosafrinine and (-)-prosophylline. acs.org Similarly, phenylglycinol-derived oxazolopiperidone lactams serve as intermediates that allow substituents to be introduced at various ring positions in a regio- and stereocontrolled manner, providing access to enantiopure polysubstituted piperidines, quinolizidines, and indolizidines. researchgate.net

The functionality within the piperidone ring can be manipulated to construct not only other cyclic systems but also complex acyclic structures. For example, stereodefined multisubstituted piperidines can undergo a regioselective and stereoselective ring-opening reaction (e.g., using cyanogen (B1215507) bromide in a von Braun reaction) to yield acyclic amino alcohol derivatives with multiple contiguous stereocenters. nih.gov This strategy translates the stereochemistry established in the cyclic precursor to a stereodefined open-chain intermediate, which is a valuable fragment in many biologically active compounds. nih.gov Furthermore, a stereoselective three-component vinylogous Mannich reaction can produce a chiral 2,3-dihydropyridinone, which acts as a versatile intermediate analogous to the biosynthetic precursor Δ¹-piperideine, enabling the concise synthesis of alkaloids like (+)-241D. rsc.org

Table 2: Examples of Complex Heterocycles from Piperidone Intermediates

| Piperidone Intermediate | Synthetic Transformation | Resulting Complex Structure/Alkaloid |

|---|---|---|

| (-)-2-Piperidone Building Block | Homologation, stereocontrolled reduction, epimerization. acs.org | (+)-Prosafrinine, (-)-Iso-6-cassine, (-)-Prosophylline. acs.org |

| Chiral Oxazolopiperidone Lactam | Regio- and stereocontrolled substituent introduction. researchgate.net | Polysubstituted Piperidines, Quinolizidines, Indolizidines. researchgate.net |

| Stereodefined Phenyl-substituted Piperidinol | von Braun ring-opening reaction. nih.gov | Acyclic Amino Alcohols with multiple stereocenters. nih.gov |

| Chiral 2,3-Dihydropyridinone | Reduction and functionalization. rsc.org | (+)-241D, Isosolenopsin A. rsc.org |

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidine (from β-lactam) | Ring enlargement via bicyclic azetidinium intermediate. clockss.org | Stereodefined 3,4-disubstituted Piperidines. clockss.org |

Strategies for Developing Chemical Libraries with Defined Stereochemistry from Piperidone Scaffolds

The development of chemical libraries with well-defined three-dimensional structures is a cornerstone of modern drug discovery. Piperidone scaffolds are ideal starting points for such libraries due to their conformational constraints and the ability to introduce stereocenters in a controlled fashion. rsc.orgthieme-connect.com These "privileged scaffolds" serve as templates for creating collections of related molecules that can be screened for biological activity against a variety of targets. nih.gov

One effective strategy is Diversity-Oriented Synthesis (DOS), which aims to generate structural and stereochemical diversity in a small number of synthetic steps. Starting from a simple, inexpensive material like 2-piperidine ethanol, a sequence of reactions including stereocontrolled allylation and ring-closing metathesis can efficiently produce a small library of enantiomerically pure nitrogen-containing compounds with novel scaffolds. researchgate.net This approach allows for the systematic exploration of chemical space around the core piperidine structure. researchgate.netunimi.it

Another powerful approach involves the development of a concise and scalable synthetic route to a complex core scaffold, which is then elaborated through various chemical reactions to produce a large library. For example, a heterocyclic, sp³-rich scaffold synthesized in six steps from a piperidinone precursor was used to generate a library of 543 drug-like molecules for screening in the European Lead Factory. rsc.org The synthetic route was designed to be reliable and scalable, providing rapid access to large quantities of the core material for diversification. rsc.org Similarly, the degradation of the natural alkaloid cytisine provides a chiral piperidine-derived scaffold with five distinct points for diversification, enabling the generation of a focused library of complex molecules. researchgate.net These strategies, which combine efficient synthesis of a core structure with subsequent parallel derivatization, are critical for producing high-quality chemical libraries with defined stereochemistry for hit and lead discovery programs. rsc.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.